1-(2-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one
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Overview
Description
1-(2-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on the phenyl ring and two methylsulfanyl groups on the prop-2-en-1-one moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-bromoacetophenone with 3,3-bis(methylsulfanyl)propionaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and acetone as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interact with cellular membranes, leading to changes in membrane permeability and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one
- 1-(2-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one
- 1-(2-Iodophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one
Comparison
1-(2-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications. The methylsulfanyl groups also contribute to its unique chemical properties, enhancing its potential as a precursor for further chemical modifications.
Properties
CAS No. |
71504-00-2 |
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Molecular Formula |
C11H11BrOS2 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11BrOS2/c1-14-11(15-2)7-10(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3 |
InChI Key |
RSMAVUOCFVLHHW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CC=C1Br)SC |
Origin of Product |
United States |
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